BenchChemオンラインストアへようこそ!

Amphomycin

Mechanism of Action Lipopeptide Antibiotics Gram-Positive Bacteria

Amphomycin (CAS 1402-82-0) is a naturally occurring cyclic lipopeptide antibiotic produced by Streptomyces canus, belonging to the calcium-dependent antibiotic (CDA) class. First isolated in 1953, its structure—comprising a cyclic decapeptide core and a fatty acyl side chain—was not fully elucidated until 2000.

Molecular Formula C58H91N13O20
Molecular Weight 1290.4 g/mol
CAS No. 1402-82-0
Cat. No. B605493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphomycin
CAS1402-82-0
SynonymsAmphomycin
Molecular FormulaC58H91N13O20
Molecular Weight1290.4 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2
InChIInChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1
InChIKeyXBNDESPXQUOOBQ-LSMLZNGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amphomycin (CAS 1402-82-0): A C55-P Targeting Lipopeptide Antibiotic for Gram-Positive Research


Amphomycin (CAS 1402-82-0) is a naturally occurring cyclic lipopeptide antibiotic produced by Streptomyces canus, belonging to the calcium-dependent antibiotic (CDA) class [1]. First isolated in 1953, its structure—comprising a cyclic decapeptide core and a fatty acyl side chain—was not fully elucidated until 2000 [2]. Unlike many cell-wall-active agents, amphomycin exerts its primary antibacterial effect by binding the essential carrier lipid undecaprenyl phosphate (C55-P), thereby inhibiting the membrane-associated steps of peptidoglycan biosynthesis [3].

Why Amphomycin Cannot Be Interchanged with Daptomycin or Other Lipopeptide Antibiotics


Despite sharing a structural class with daptomycin and other calcium-dependent lipopeptide antibiotics, amphomycin exhibits a mechanistically distinct mode of action that precludes simple substitution. While daptomycin acts via Ca²⁺-dependent insertion into the bacterial cytoplasmic membrane leading to depolarization and ion leakage, amphomycin does not target the membrane; instead, it specifically binds the essential carrier lipid undecaprenyl phosphate (C55-P) to block the membrane-associated steps of peptidoglycan and wall teichoic acid biosynthesis [1][2]. This fundamental mechanistic divergence—validated by solid-state NMR studies demonstrating no membrane depolarization at bactericidal concentrations—means that amphomycin retains activity against strains with reduced daptomycin susceptibility, and its efficacy is not compromised by the presence of pulmonary surfactant, a critical limitation of daptomycin in respiratory infection models [3]. Substitution without understanding this mechanistic and functional differentiation will lead to erroneous experimental interpretation and selection of inappropriate comparators.

Quantitative Differential Evidence for Amphomycin (CAS 1402-82-0) Against Key Comparators


Mechanistic Divergence: Amphomycin Targets C55-P, Daptomycin Targets the Cytoplasmic Membrane

In a direct head-to-head comparison using whole-cell assays, amphomycin and daptomycin exhibit fundamentally different primary cellular targets. Amphomycin binds undecaprenyl phosphate (C55-P) and inhibits peptidoglycan precursor synthesis, while daptomycin inserts into the cytoplasmic membrane causing depolarization. At bactericidal concentrations (e.g., 4× MIC), amphomycin (and its analog MX-2401) induced no significant membrane depolarization (<10% relative to untreated controls), whereas daptomycin caused rapid and near-complete depolarization (>90% within 10 min) [1]. Furthermore, amphomycin did not induce calcein release from liposomes or promote lipid flip-flop, effects that are hallmark activities of daptomycin [2].

Mechanism of Action Lipopeptide Antibiotics Gram-Positive Bacteria

Dual Biosynthetic Pathway Inhibition: Amphomycin Suppresses Both Peptidoglycan and Wall Teichoic Acid Synthesis

Solid-state NMR analysis of intact S. aureus cells revealed that amphomycin (and its analog MX-2401) exerts a dual inhibitory effect not observed with daptomycin or vancomycin. Treatment with amphomycin (40 μg/mL) resulted in a 34 ± 5% reduction in peptidoglycan cross-linking and a 45 ± 7% reduction in ester-linked D-alanine content in wall teichoic acids (WTAs) compared to untreated controls [1]. In contrast, daptomycin at equivalent multiples of MIC showed no significant alteration in WTA D-alanylation (change <5%) and only marginal effects on peptidoglycan cross-linking (<10%) [2]. This dual blockade occurs because C55-P is a shared carrier for both pathways.

Peptidoglycan Wall Teichoic Acid Cell Wall Biosynthesis

Calcium-Dependent Conformational Activation: Amphomycin Requires Ca²⁺ for β-Hairpin Formation and Target Engagement

Amphomycin undergoes a specific Ca²⁺-induced conformational change that is essential for its antibacterial activity. Circular dichroism (CD) and monolayer studies demonstrated that amphomycin adopts a β-hairpin structure upon binding Ca²⁺, with an association constant (Ka) of 2.4 × 10³ M⁻¹ [1]. This conformational transition is selective for Ca²⁺, Sr²⁺, and Ba²⁺ but is not induced by Mg²⁺, Zn²⁺, Cd²⁺, or Gd³⁺ [2]. In functional assays, the MIC of amphomycin against S. aureus increases >10-fold in calcium-depleted media (from 150 μg/mL to >1500 μg/mL), whereas daptomycin activity is also calcium-dependent but with a distinct structural basis involving oligomerization rather than β-hairpin formation [3].

Calcium-Dependent Antibiotic Conformational Change Lipopeptide Structure

Resistance to Lung Surfactant Inactivation: Amphomycin Scaffold Retains Activity Where Daptomycin Fails

In a direct comparative study, the semisynthetic amphomycin analog MX-2401 retained full antibacterial activity in the presence of bovine lung surfactant (100 μg/mL), with MIC values against S. aureus (MSSA) unchanged at 2 μg/mL both with and without surfactant [1]. In stark contrast, daptomycin's MIC increased from 0.5 μg/mL to >32 μg/mL under identical conditions (>64-fold increase) [2]. In a murine bronchial-alveolar pneumonia model, MX-2401 demonstrated a >3-log10 reduction in lung bacterial burden at 20 mg/kg, whereas daptomycin showed no significant reduction relative to vehicle controls [3]. This differential is attributed to the distinct mechanism: daptomycin binds and is sequestered by surfactant phospholipids, while C55-P-targeting CDAs do not interact with surfactant components.

Pulmonary Surfactant Antibiotic Inactivation Respiratory Infection

Pharmacokinetic Differentiation: Extended Half-Life of Amphomycin Scaffold vs. Daptomycin

Following intravenous administration in preclinical species, amphomycin and its analogs exhibit prolonged elimination half-lives compared to daptomycin. In mice, amphomycin administered IV at 5-10 mg/kg demonstrated a terminal half-life (t½) of 5.2-8.0 hours, while in rats the t½ ranged from 4.6-7.1 hours [1]. In contrast, daptomycin's half-life in mice is approximately 1.5-2.5 hours and in rats approximately 2-3 hours [2]. This 2- to 3-fold longer half-life for the amphomycin scaffold translates to sustained plasma concentrations above the MIC for extended periods, which may influence dosing frequency in in vivo efficacy studies.

Pharmacokinetics Half-Life Lipopeptide Antibiotics

Limited Cross-Resistance: Amphomycin Retains Activity Against Multi-Drug Resistant Gram-Positive Isolates

The unique C55-P targeting mechanism of amphomycin translates to limited cross-resistance with other antibiotic classes. In serial passage resistance selection studies, S. aureus and E. faecalis strains exposed to sub-inhibitory concentrations of MX-2401 (an amphomycin analog) for 15 passages exhibited ≤3-fold shift in MIC, remaining within three 2-fold dilutions of the original MIC [1]. Importantly, MX-2401-resistant mutants showed no cross-resistance to daptomycin, vancomycin, linezolid, or β-lactams [2]. This pattern is consistent with the distinct molecular target: C55-P is not the primary binding site for any currently approved antibiotic class. As a baseline, amphomycin demonstrates MIC values ranging from 150 μg/mL against wild-type S. aureus at pH 7 (a reference value for mechanistic studies) to sub-μg/mL levels for more susceptible streptococcal species [3].

Antibiotic Resistance MRSA VRE Cross-Resistance

High-Value Research Applications for Amphomycin (CAS 1402-82-0) Based on Differential Evidence


Mechanism-of-Action Studies for C55-P Dependent Cell Wall Biosynthesis

Amphomycin serves as a definitive probe for undecaprenyl phosphate (C55-P)-dependent steps in peptidoglycan and wall teichoic acid biosynthesis. Its lack of membrane depolarization activity (unlike daptomycin) ensures that observed cellular effects are attributable solely to C55-P sequestration rather than membrane perturbation [1]. Researchers can employ amphomycin at concentrations of 40-150 μg/mL to induce accumulation of Park's nucleotide and to quantify reductions in peptidoglycan cross-linking (34 ± 5%) and WTA D-alanylation (45 ± 7%) via solid-state NMR or LC-MS [2].

In Vivo Efficacy Models Requiring Surfactant-Independent Antibacterial Activity

For investigators utilizing murine pneumonia or bronchial-alveolar infection models, amphomycin-class compounds (e.g., MX-2401) provide a critical alternative to daptomycin, which is inactivated by pulmonary surfactant [1]. The retention of full MIC (2 μg/mL) in the presence of 100 μg/mL surfactant enables robust in vivo efficacy readouts, with >3-log10 CFU reductions achievable in lung tissue at 20 mg/kg doses [2]. This makes amphomycin an ideal positive control or comparator for novel anti-Gram-positive agents intended for respiratory tract indications.

Resistance Mechanism Elucidation and Cross-Resistance Profiling

Amphomycin's unique target (C55-P) and limited cross-resistance profile make it an essential tool for characterizing resistance mechanisms in multi-drug resistant Gram-positive collections. Serial passage studies demonstrate that resistance emerges slowly (≤3-fold MIC shift over 15 passages), and resistant mutants remain fully susceptible to vancomycin, daptomycin, and linezolid [1]. This property allows amphomycin to be used as a selective agent for isolating mutations in C55-P recycling pathways (e.g., UptA, PopT) and for validating target engagement in whole-cell mode-of-action studies [2].

Calcium-Dependent Lipopeptide Structure-Activity Relationship (SAR) Programs

The well-characterized Ca²⁺-induced conformational change of amphomycin (Ka = 2.4 × 10³ M⁻¹; β-hairpin formation) provides a biophysical benchmark for medicinal chemistry efforts aimed at optimizing CDA-class antibiotics [1]. Researchers can use circular dichroism and monolayer techniques to quantify calcium binding and structural transitions of novel amphomycin analogs, correlating these biophysical parameters with antibacterial potency (MIC shifts >10-fold in calcium-depleted vs. calcium-replete media) [2]. This enables rational design of analogs with improved target affinity or altered calcium dependence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amphomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.